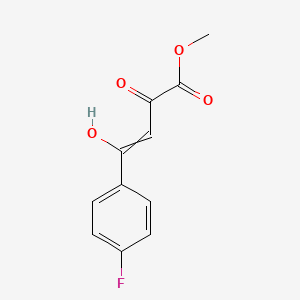

Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate

Description

Properties

CAS No. |

41167-60-6 |

|---|---|

Molecular Formula |

C11H9FO4 |

Molecular Weight |

224.18 g/mol |

IUPAC Name |

methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate |

InChI |

InChI=1S/C11H9FO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-6,13H,1H3 |

InChI Key |

KTWGXTGODIPYSX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)C=C(C1=CC=C(C=C1)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of a diketone derivative.

Reduction: Formation of a dihydroxy derivative.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Hydrogen Bonding: The hydroxyl group in the target compound enables hydrogen-bond donor capacity, absent in the phenyl and fluorobenzoate analogs. This increases solubility in polar solvents and influences crystal packing patterns, as noted in hydrogen-bond graph-set analyses .

- Lipophilicity : Despite the hydroxyl group’s polarity, the fluorine atom partially offsets this by increasing LogP relative to purely polar derivatives. The phenyl analog (LogP ~2.0) is more lipophilic due to the absence of a hydroxyl group.

Crystallographic and Structural Insights

- Crystal Packing: The hydroxyl group in Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate likely forms intermolecular hydrogen bonds with the ketone or ester oxygen, creating extended networks. This contrasts with Methyl 2-oxo-4-phenylbut-3-enoate, where van der Waals interactions dominate . Software like SHELXL (used for small-molecule refinement) and ORTEP-3 (for graphical visualization) are critical in elucidating these differences .

- Geometric Parameters: The conjugated enol ester system in the target compound may exhibit planarity distortions due to steric clashes between the hydroxyl and fluorophenyl groups, a feature absent in simpler esters like Methyl 4-fluorobenzoate .

Biological Activity

Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure:

- Molecular Formula: C11H9FO4

- Molecular Weight: 224.18 g/mol

- IUPAC Name: Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate

- CAS Number: 41167-60-6

The synthesis of methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate typically involves a Knoevenagel condensation reaction between 4-fluorobenzaldehyde and ethyl acetoacetate, followed by esterification. The reaction conditions often include refluxing in ethanol with sodium ethoxide as a base, which facilitates the formation of the desired product.

Biological Activity

Mechanism of Action:

Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate exhibits its biological effects primarily through enzyme inhibition and receptor modulation. It has been shown to interact with specific molecular targets, potentially acting as an inhibitor for certain enzymes involved in metabolic pathways. This interaction can lead to alterations in cellular signaling, which may contribute to its therapeutic effects.

Pharmacological Properties:

- Anticancer Activity: Research indicates that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines.

- Anti-inflammatory Effects: Preliminary studies suggest that methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Enzyme Inhibition: The compound has shown promise as an enzyme inhibitor, particularly in biochemical assays where it competes with substrate binding at active sites .

Case Studies and Research Findings

Case Study 1: Anticancer Effects

A study conducted by Joksimović et al. (2016) investigated the effects of various derivatives of oxobutenoates, including methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate, on cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that this compound could be developed further as an anticancer agent .

Case Study 2: Enzyme Interaction

In another study focused on enzyme interactions, methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate was tested against several enzymes involved in metabolic pathways. The findings revealed that the compound effectively inhibited enzyme activity, leading to decreased substrate turnover rates and supporting its potential use in metabolic regulation.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate | Contains bromophenyl group | Anticancer and anti-inflammatory properties |

| Methyl 4-(phenyl)-4-hydroxy-2-oxobut-3-enoate | Lacks halogen substitution | Lower biological activity compared to fluorinated derivatives |

| Methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate | Contains a different fluorine substitution | Varying enzyme inhibition potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.